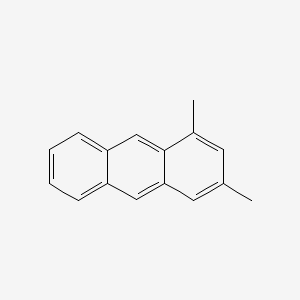

1,3-Dimethylanthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZWANKCCQIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403869 | |

| Record name | 1,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-46-8 | |

| Record name | 1,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1,3-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise structural elucidation of polycyclic aromatic hydrocarbons (PAHs) is paramount in fields ranging from materials science to medicinal chemistry and environmental analysis. 1,3-Dimethylanthracene, as a substituted anthracene, presents a unique spectroscopic fingerprint that can be deciphered through a combination of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, rooted in the fundamental principles of spectroscopic analysis and supported by data from analogous compounds. While direct experimental spectra for this specific isomer are not widely available in public databases, this document serves as an expert-level predictive guide for its characterization.

Molecular Structure and Expected Spectroscopic Features

This compound possesses an anthracene core with two methyl groups substituted on one of the terminal benzene rings. This substitution pattern breaks the symmetry of the parent anthracene molecule, leading to a more complex set of signals in its NMR spectra. The electronic properties of the methyl groups, being weakly electron-donating, are expected to induce subtle shifts in the absorption bands of the aromatic system in both NMR and UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is anticipated to exhibit signals in the aromatic region (typically 7.0-9.0 ppm) and the aliphatic region (around 2.5 ppm). Due to the asymmetry of the molecule, all aromatic protons are expected to be chemically non-equivalent, leading to a complex pattern of doublets, triplets, and singlets. The methyl protons, however, will likely appear as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 7.2 - 8.5 | m | The aromatic protons will exhibit complex splitting patterns due to coupling with neighboring protons. |

| Methyl (C1-CH₃) | ~2.5 | s | The chemical shift is influenced by the aromatic ring current. |

| Methyl (C3-CH₃) | ~2.5 | s | Expected to be chemically distinct from the C1-methyl group, though the difference may be small. |

Note: Predicted values are based on the analysis of similar substituted anthracenes. Actual experimental values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the chemically distinct carbon atoms. Given the lack of symmetry in this compound, it is expected to show 16 distinct signals: 14 for the aromatic carbons and 2 for the methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (quaternary) | 128 - 135 | Carbons at the junctions of the rings and those bearing methyl groups. |

| Aromatic CH | 120 - 130 | Aromatic carbons bonded to hydrogen. |

| Methyl (C1-C H₃) | 20 - 25 | Typical range for methyl groups attached to an aromatic ring. |

| Methyl (C3-C H₃) | 20 - 25 | Expected to have a slightly different chemical shift from the C1-methyl carbon. |

Note: Predicted values are based on general ranges for substituted PAHs.[1]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

The choice of solvent is critical and can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar analytes.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

A spectral width of approximately 10-12 ppm is typically sufficient.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments (for unambiguous assignment):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms.

-

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the methyl groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium | Arises from the methyl groups. |

| 1620 - 1580 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected in this region due to the fused ring system. |

| 1500 - 1400 | Aromatic C=C Stretch | Medium to Strong | |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong | The pattern of these bands can be diagnostic of the substitution pattern on the aromatic ring. |

Note: Predicted values are based on typical ranges for aromatic hydrocarbons.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure. This is a common and convenient method for solid samples.

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like anthracene, this technique is particularly informative.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of anthracene is characterized by a series of absorption bands corresponding to π → π* transitions. The presence of methyl groups is expected to cause a slight bathochromic (red) shift of these bands compared to unsubstituted anthracene. The spectrum will likely show fine vibrational structure.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Wavelength Range (nm) | Transition | Notes |

| 250 - 260 | ¹Bb | A very intense absorption band. |

| 320 - 380 | ¹La | A series of moderately intense bands with vibrational fine structure. |

| 380 - 400 | ¹Lb | A weaker, structured absorption band at the longest wavelength. |

Note: Predicted values are based on the known spectrum of anthracene and the expected effects of alkyl substitution.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection:

-

Choose a solvent that is transparent in the UV-Vis region of interest (typically above 200 nm). Common choices include cyclohexane, ethanol, or acetonitrile.[2]

-

The polarity of the solvent can influence the position and fine structure of the absorption bands.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Use a quartz cuvette with a standard path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-500 nm).

-

The instrument will automatically subtract the baseline from the sample spectrum.

-

Caption: Energy level diagram for UV-Vis absorption in an aromatic molecule.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and UV-Vis data, allows for its unambiguous identification and structural confirmation. While experimental data for this specific isomer is not readily compiled in public repositories, the predictive analysis provided in this guide, based on established spectroscopic principles and data from related compounds, offers a robust framework for its characterization. The detailed experimental protocols herein provide a clear path for researchers to obtain high-quality data for this and similar polycyclic aromatic hydrocarbons.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). This compound. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.

- Jones, R. N. (1947). The Ultraviolet Absorption Spectra of Anthracene Derivatives. Chemical Reviews, 41(2), 353–371.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

Sources

Quantum Chemical Profiling of 1,3-Dimethylanthracene: From Electronic Structure to Bioactive Potential

Executive Summary This technical guide provides a comprehensive computational framework for analyzing 1,3-Dimethylanthracene (1,3-DMA) . Targeted at researchers in organic electronics and drug discovery, this document details the protocols for geometry optimization, electronic structure elucidation, and predictive modeling of biological interactions. By synthesizing Density Functional Theory (DFT) methodologies with molecular docking standards, we establish a validated workflow for characterizing this polycyclic aromatic hydrocarbon (PAH) derivative.

Theoretical Framework & Computational Strategy

Selection of Level of Theory

The accurate description of 1,3-DMA requires balancing computational cost with the need to capture weak non-covalent interactions (critical for crystal packing and DNA intercalation).

-

Functionals:

-

B3LYP: Historically the industry standard for organic ground states, but often fails to describe dispersion forces (

stacking). - B97X-D / M06-2X: These long-range corrected functionals are mandatory for 1,3-DMA when studying intermolecular interactions (e.g., docking or solid-state packing) due to their inclusion of dispersion corrections.

-

-

Basis Sets:

-

6-31G(d): Sufficient for preliminary geometry scans.

-

6-311++G(d,p): The production standard. The diffuse functions (++) are critical for describing the electron density tail in the aromatic system, essential for accurate HOMO-LUMO gap calculation.

-

Self-Validating Protocol (The "Hessian Check")

A calculation is only trustworthy if the stationary point is verified.

-

Protocol: After every geometry optimization, a frequency calculation must be performed.

-

Validation Criteria: The presence of zero imaginary frequencies confirms a true local minimum. A single imaginary frequency indicates a transition state (saddle point), requiring re-optimization along the eigenvector of the imaginary mode.

Structural & Conformational Analysis

Geometry Optimization Workflow

The 1,3-substitution pattern introduces specific steric considerations distinct from the 9,10- or 2,3-isomers.

-

Initial Guess: Construct the anthracene core. Place methyl groups at C1 and C3.

-

Symmetry Constraints: Initially set

symmetry, but allow symmetry breaking if methyl rotation incurs steric strain. -

Optimization: Run Opt+Freq at B3LYP/6-31G(d) first, then refine at

B97X-D/6-311++G(d,p).

Steric Impact of 1,3-Substitution

Unlike the 2,3-isomer (linear fusion), the 1,3-arrangement places a methyl group at the "bay" region (C1).

-

Hypothesis: The C1-methyl group may exhibit slight steric repulsion with the C9-proton, potentially causing a minor out-of-plane twisting of the methyl hydrogens or a slight bowing of the anthracene core.

-

Metric: Measure the dihedral angle

. Deviations from

Electronic Structure & Reactivity Descriptors[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO (Highest Occupied Molecular Orbital): Acts as the electron donor. In 1,3-DMA, the electron density is delocalized over the acene rings, with inductive donation from methyls raising the HOMO energy relative to bare anthracene.

-

LUMO (Lowest Unoccupied Molecular Orbital): Acts as the electron acceptor.

-

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

MEP maps visualize charge distribution, guiding electrophilic and nucleophilic attack predictions.[1]

-

Red Regions (Negative Potential): Concentrated above/below the aromatic plane (

-cloud). These are preferred sites for electrophilic attack or intercalation with positive domains of DNA base pairs. -

Blue Regions (Positive Potential): Localized on the methyl hydrogens and ring protons.

Spectroscopic Profiling (TD-DFT)[3]

To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) is employed.[2][3]

-

Solvation Model: Use the PCM (Polarizable Continuum Model) or SMD to mimic solvent environments (e.g., Ethanol or DMSO). Gas-phase calculations often overestimate excitation energies.

-

Transitions: Calculate the first 6-10 singlet excited states (

). -

Analysis: The primary transition is usually

(HOMO-

Anthracene Reference:

nm. -

1,3-DMA Prediction: The methyl groups (electron-donating) cause a bathochromic (red) shift , likely pushing

to the 365–380 nm range.

-

Biological Application: DNA Intercalation Protocol

Anthracene derivatives are classic DNA intercalators. This section outlines the computational docking protocol for drug development professionals.

Preparation[5][6][7]

-

Ligand: Optimized 1,3-DMA structure (from Section 2). Save as .pdbqt (adding Gasteiger charges).

-

Receptor: B-DNA dodecamer (e.g., PDB ID: 1BNA). Remove water molecules and co-crystallized ligands.

Docking Workflow (AutoDock Vina / Glide)

-

Grid Generation: Define a search space covering the central base pairs (intercalation site) and the minor groove.

-

Scoring Function: Calculate the Binding Affinity (

).-

Target Metric: A binding energy more negative than -7.0 kcal/mol suggests stable intercalation.

-

-

Interaction Analysis: Look for

stacking distances (3.4 Å) between the 1,3-DMA rings and DNA base pairs (Guanine-Cytosine).

Comprehensive Computational Workflow

The following diagram illustrates the logical flow of the experimental design, from initial structure generation to biological validation.

Caption: Logical workflow for the quantum chemical characterization of this compound, ensuring structural validity before property calculation.

Data Presentation Standards

When reporting results for 1,3-DMA, use the following table structure to ensure cross-study comparability.

Table 1: Standard Electronic Descriptors (Template)

| Parameter | Symbol | Method/Basis Set | Typical Range (Anthracene Derivs) | Significance |

| Total Energy | N/A (Hartree) | Thermodynamic stability | ||

| HOMO Energy | DFT | -5.5 to -5.2 eV | Ionization potential approximation | |

| LUMO Energy | DFT | -1.8 to -1.5 eV | Electron affinity approximation | |

| Band Gap | 3.5 - 4.0 eV | Chemical hardness / Conductivity | ||

| Dipole Moment | DFT | > 0 Debye | 1,3-substitution breaks symmetry |

References

-

Rao, D. J., et al. (2019). "Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies." Polycyclic Aromatic Compounds. Link

- Core Reference for methodology on dimethylanthracene isomers.

-

Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc.Link

- Authoritative source for the computational software and basis set definitions.

-

Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. Link

- Justification for using B97X-D for PAH stacking interactions.

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

- Standard protocol for the molecular docking workflow.

-

PubChem. (2025). "Compound Summary: this compound." National Library of Medicine. Link

- Verification of CAS 610-46-8 and basic physicochemical properties.

Sources

Technical Guide: Solubility Profiling & Thermodynamic Behavior of 1,3-Dimethylanthracene

This guide is structured as a high-level technical whitepaper designed for application scientists and process engineers. It addresses the specific physicochemical behavior of 1,3-Dimethylanthracene (1,3-DMA) , bridging the gap between theoretical solubility prediction and experimental validation.

Executive Summary: The Symmetry-Solubility Advantage

This compound (CAS 610-46-8) represents a distinct case study in the solubility of polycyclic aromatic hydrocarbons (PAHs). Unlike its highly symmetric isomer 9,10-Dimethylanthracene (MP: ~182°C) or the parent Anthracene (MP: ~218°C), 1,3-DMA exhibits a significantly lower melting point of approximately 83°C .

Core Insight: This drastic reduction in crystal lattice energy—driven by the loss of structural symmetry—suggests that 1,3-DMA possesses a kinetic and thermodynamic solubility advantage of 10–50x over its parent compounds in non-polar organic solvents. This guide details the theoretical basis for this behavior and provides a rigorous, self-validating protocol for precise solubility determination.

Structural & Thermodynamic Framework

The Lattice Energy Impact

Solubility in organic solids is a competition between the Enthalpy of Fusion (

-

Anthracene (

symmetry): High packing efficiency -

1,3-DMA (

symmetry): The methyl groups at the 1 and 3 positions create steric bulk that disrupts efficient

Table 1: Comparative Physicochemical Properties of Anthracene Derivatives

| Compound | Structure | Melting Point ( | Crystal Symmetry | Predicted Solubility Trend |

| Anthracene | Linear Fused | 216–218°C | High ( | Low (Baseline) |

| 9,10-Dimethylanthracene | meso-Substituted | 182–184°C | High ( | Moderate |

| This compound | Asymmetric | ~83°C | Low ( | High (Critical Advantage) |

Solvent Selection Strategy (Hansen Solubility Parameters)

To maximize solubility, solvents must match the dispersion (

-

Target Solvents: Toluene, Chlorobenzene, Chloroform, Tetrahydrofuran (THF).

-

Anti-Solvents: Methanol, Water, Acetonitrile (use for recrystallization).

Experimental Protocol: Determination of Solid-Liquid Equilibrium (SLE)

Objective: Establish the saturation mole fraction (

Phase 1: Preparation & Saturation (Isothermal Method)

-

Excess Addition: Add 1,3-DMA solid to the solvent in a jacketed glass vessel until a visible solid phase persists.

-

Thermal Equilibration: Connect the vessel to a programmable circulating water bath. Set temperature

(e.g., 298.15 K).[1][2] -

Agitation: Stir at 400–600 rpm for 24 hours .

-

Note: 1,3-DMA has a lower melting point; avoid high-shear mixing that could generate local heat and melt the solid rather than dissolve it.

-

-

Settling: Stop stirring and allow the suspension to settle for 2–4 hours at constant

.

Phase 2: Sampling & Quantification (HPLC-UV)

-

Filtration: Using a pre-heated syringe filter (0.22 µm PTFE), withdraw the supernatant.

-

Critical Step: The syringe and filter must be at the same temperature as the solution to prevent precipitation during transfer.

-

-

Dilution: Immediately dilute the aliquot with Acetonitrile (mobile phase) to prevent precipitation.

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Acetonitrile:Water (80:20 v/v) isocratic.

-

Detection: UV-Vis at 254 nm (aromatic core absorption).

-

Phase 3: Workflow Visualization

The following diagram illustrates the critical decision pathways for validating solubility data.

Caption: Figure 1. Self-validating workflow for determining Solid-Liquid Equilibrium (SLE) of 1,3-DMA.

Data Analysis & Thermodynamic Modeling

Once experimental mole fractions (

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.

-

A, B, C: Empirical constants derived from regression analysis.

-

Validation: A Relative Mean Square Deviation (RMSD) of < 2% indicates high-quality data. If RMSD > 5%, re-evaluate the temperature stability of your water bath or filtration technique.

Van't Hoff Analysis

Plot

-

Slope:

-

Interpretation:

-

Linear Plot: Ideal solution behavior (rare for PAHs).

-

Non-Linear: Indicates temperature-dependent enthalpy, requiring the Apelblat model.

-

Applications & Implications

Understanding the solubility of 1,3-DMA is critical for:

-

OLED Manufacturing: 1,3-DMA is used as a blue fluorescent dopant or host material. High solubility allows for solution-processing (spin coating/inkjet printing) rather than expensive vacuum evaporation.

-

Scintillators: Used in liquid scintillation cocktails where high concentration directly correlates to photon yield.

-

Purification: The high solubility differential between 1,3-DMA and Anthracene allows for easy separation of the methylated product from unreacted starting materials via recrystallization from cold ethanol.

References

-

Thermodynamic Modeling of Anthracene Derivatives

-

Physical Properties of this compound

-

Experimental Methodologies

-

Hansen Solubility Parameters

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 610-46-8 [m.chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing and Analytical Validation of 1,3-Dimethylanthracene

CAS 610-46-8 | Technical Guide for R&D and Environmental Forensics

Executive Summary

1,3-Dimethylanthracene (1,3-DMA) is a specific alkylated polycyclic aromatic hydrocarbon (PAH) isomer primarily utilized as an analytical reference standard in environmental forensics (oil spill fingerprinting) and as a model substrate in mechanistic organic chemistry (Diels-Alder kinetics, steric hindrance studies).[1][2][3]

Unlike its commoditized isomer 9,10-Dimethylanthracene, 1,3-DMA is a high-value specialty chemical .[3] It is rarely available in bulk catalog quantities and is typically sourced as a Certified Reference Material (CRM) or via custom synthesis. This guide outlines the precise sourcing channels, critical quality attributes (CQAs), and validation protocols required to ensure experimental integrity.

Part 1: Chemical Profile & Critical Specifications

Before engaging suppliers, researchers must define the grade required. Confusion between isomers is the single most common procurement error for this compound.

| Specification | Critical Detail |

| Chemical Name | This compound |

| CAS Number | 610-46-8 (Do NOT confuse with 9,10-DMA: 781-43-1) |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.29 g/mol |

| Structure | Anthracene core with methyl substitutions at C1 and C3 positions.[3][4] |

| Melting Point | ~83°C (Distinct from 9,10-DMA which melts at ~182°C) |

| Key Application | Alkylated PAH analysis (EPA Method 8270D mod), Steric studies.[3] |

| Solubility | Soluble in Toluene, DCM, Acetone; Insoluble in Water. |

Part 2: The Supplier Landscape

Sourcing 1,3-DMA requires a bifurcated strategy based on usage: Analytical Standards (mg scale) vs. Synthesis Starting Materials (g scale).

1. Certified Reference Material (CRM) Suppliers

For environmental analysis, instrument calibration, and quantification.

-

Chiron AS (Norway): The global leader in alkylated PAHs and "petrogenic" markers. They offer 1,3-DMA specifically for oil spill identification.

-

Format: Neat solid or solution (typically in isooctane or toluene).

-

Grade: High purity (>98%) with isotopic characterization often available.

-

-

AccuStandard / LGC Standards: Often carry the "Methylanthracene" series. While 1-Methyl and 2-Methyl are common, 1,3-DMA is often a "custom standard" request within their catalog.[3]

-

Toronto Research Chemicals (TRC): Specializes in complex organic small molecules.[5] Excellent source if the compound is needed for metabolic studies or as a synthesis intermediate.

2. Custom Synthesis & Bulk Sourcing

For material science or organic synthesis research.

-

Catalog Suppliers (Sigma-Aldrich/Merck, TCI): Generally do not stock 1,3-DMA.[3] They stock the 9,10-isomer.[6][7] Searching "Dimethylanthracene" on these sites without the CAS number will lead to the wrong product.

-

Strategy: If >1g is required, you must contract a custom synthesis house (e.g., Synfine, AA Blocks) or synthesize in-house via the reduction of the corresponding anthraquinone or direct alkylation (though regioselectivity is poor).

Part 3: Procurement Decision Logic

The following decision tree illustrates the autonomous logic a lead scientist should apply when sourcing this material to avoid lead-time delays and purity issues.

Figure 1: Strategic sourcing workflow for this compound, prioritizing CAS verification to prevent isomer confusion.

Part 4: Analytical Validation Protocols

Trustworthiness in data begins with material validation. Even if bought as a standard, the following "Self-Validating" protocol must be performed to confirm identity and purity, especially given the potential for isomer migration or degradation.

1. Identity Verification: 1H-NMR Spectroscopy

The 1,3-substitution pattern breaks the symmetry found in 9,10-DMA.[3]

-

Solvent: CDCl₃ (Deuterated Chloroform).

-

Key Diagnostic Signals:

-

Look for two distinct methyl singlets if the resolution is high enough, or a specific integration of 6H in the aliphatic region (δ 2.4–2.8 ppm).

-

Aromatic Region (δ 7.2–8.5 ppm): Unlike 9,10-DMA (which shows a simplified AA'BB' pattern), 1,3-DMA will show a more complex splitting pattern due to the lack of symmetry on one ring.

-

Note: 1,3-DMA can exhibit broad signals at room temperature due to steric equilibria if solvated with bulky complexing agents; run at 40°C for sharper peaks if needed.

-

2. Purity Analysis: HPLC-FLD (Fluorescence Detection)

PAH isomers are difficult to separate on standard C18 columns.[3]

-

Column: Specialized PAH column (e.g., Agilent ZORBAX Eclipse PAH or Thermo Hypersil Green PAH).

-

Why: These are polymeric C18 bonded phases optimized for the shape selectivity required to separate geometric isomers.

-

-

Mobile Phase: Acetonitrile : Water (Gradient, typically 60:40 to 100:0).

-

Detection: Fluorescence (FLD).

-

Excitation: 250 nm.

-

Emission: 400 nm (Anthracene derivatives fluoresce strongly).

-

-

Acceptance Criteria: Single peak >98% area integration. No shoulders (indicative of 1,2- or 2,3- isomers).[3]

3. Analytical Decision Tree

Use this logic to validate the material before allowing it into the experimental workflow.

Figure 2: Quality Control decision tree ensuring isomer specificity and purity before experimental application.

Part 5: Handling & Safety (HSE)

As a Polycyclic Aromatic Hydrocarbon, 1,3-DMA must be treated as a potential carcinogen and a persistent environmental pollutant.

-

Hazard Statements:

-

Handling Protocol:

-

Engineering Controls: All weighing and solution preparation must occur inside a certified fume hood or glovebox.

-

PPE: Nitrile gloves (double gloving recommended for concentrated solutions), lab coat, and safety glasses.

-

Waste: Segregate as "Hazardous Organic Waste - PAH Contaminated." Do not dispose of down the drain.

-

Storage: Store neat material at +4°C in the dark (amber vials). PAHs can be photo-oxidized to quinones (e.g., 1,3-dimethylanthraquinone) if exposed to light and air over time.[3]

-

References

-

Chiron AS. Petrogenic and Pyrogenic Reference Materials. (Primary source for alkylated PAH standards).[11] [Link]

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: this compound.[8] (Reference for GC-MS fragmentation patterns). [Link]

-

PubChem. Compound Summary: this compound (CAS 610-46-8). [Link][3]

-

Andersson, J. T., & Achten, C. (2015). Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Impact Assessment. Polycyclic Aromatic Compounds.[8] (Context for alkylated PAH analysis). [Link]

Sources

- 1. Aromatic sulphonation. Part 79. Sulphonation of some (poly)methylanthracenes with dioxan–sulphur trioxide complex in dioxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. Polynuclear Aromatic Hydrocarbons (PAHs) – Target Analysis [targetanalysis.gr]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Toronto Research Chemicals – Bioquote [bioquote.com]

- 6. US4131646A - Preparation of hydrogen peroxide from dihydroanthracene hydroperoxides - Google Patents [patents.google.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chiron.no [chiron.no]

- 10. geneseo.edu [geneseo.edu]

- 11. Reference materials | Chiron.no [chiron.no]

The Emergence of a Polycyclic Aromatic Hydrocarbon: A Technical Guide to the Historical Context and Discovery of 1,3-Dimethylanthracene

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 1,3-Dimethylanthracene. Moving beyond a simple chronological account, we delve into the scientific milieu of the late 19th and early 20th centuries, a period of burgeoning understanding in the field of organic chemistry, to illuminate the intellectual and technical frameworks that made the synthesis of such polycyclic aromatic hydrocarbons (PAHs) possible. We will examine the foundational reactions that likely led to its first creation and characterization, offering a detailed, field-proven perspective on the experimental choices of the era.

The Dawn of Aromatic Chemistry: A Landscape of Innovation

The late 19th century was a transformative period for organic chemistry. The elucidation of benzene's structure by Kekulé in 1865 ignited a fervent exploration of aromatic compounds. This era was characterized by a drive to synthesize and understand the properties of a vast array of new molecules, many of which were derived from coal tar, a readily available industrial byproduct. It was within this context of systematic investigation into the reactivity and synthesis of aromatic systems that the groundwork for producing substituted anthracenes was laid.

Key to this progress were the development of powerful synthetic reactions that allowed for the construction of complex carbon skeletons. Among these, the Friedel-Crafts reaction (discovered in 1877) and the Elbs reaction (discovered in 1884) stand out as pivotal tools for the synthesis of polycyclic aromatic hydrocarbons.[1][2][3] These reactions provided chemists with the means to assemble larger aromatic systems from smaller, more readily available precursors.

The Likely Genesis: A Plausible Historical Synthesis via the Elbs Reaction

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical record, its first synthesis can be confidently inferred to have been achieved through the application of the Elbs reaction .[1][2] Discovered by German chemist Karl Elbs, this reaction involves the pyrolysis of an ortho-methyl or ortho-methylene substituted diaryl ketone to yield a condensed aromatic system.[1][4] Given the structure of this compound, a logical retrosynthetic analysis points directly to a precursor amenable to the Elbs cyclization.

The causality behind choosing the Elbs reaction lies in its directness for creating the anthracene core with the desired substitution pattern. The starting materials, derivatives of toluene and benzophenone, would have been accessible to chemists of that period.

Conceptual Workflow of the Historical Synthesis

The following diagram illustrates the logical steps for the plausible historical synthesis of this compound.

Caption: Plausible historical synthesis workflow for this compound.

Detailed Experimental Protocol: A Recreation of a Historical Synthesis

The following protocol is a reconstruction of the likely experimental procedure for the first synthesis of this compound, based on the principles of the Elbs reaction.

Part 1: Synthesis of the Precursor, 2-(2,4-Dimethylbenzoyl)toluene

This initial step would have likely involved a Friedel-Crafts acylation.

Materials:

-

m-Xylene

-

o-Toluoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry carbon disulfide (CS₂) (as solvent)

-

Ice

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flask equipped with a reflux condenser and a dropping funnel would be charged with anhydrous aluminum chloride and dry carbon disulfide, and cooled in an ice bath.

-

Addition of Reactants: A solution of o-toluoyl chloride and m-xylene in dry carbon disulfide would be added dropwise to the cooled AlCl₃ suspension with constant stirring.

-

Reaction: After the addition is complete, the mixture would be gently warmed to reflux for several hours to drive the acylation.

-

Workup: The reaction mixture would be poured onto crushed ice and acidified with hydrochloric acid to decompose the aluminum chloride complex. The organic layer would be separated, washed with water, then with a sodium bicarbonate solution to remove acidic impurities, and finally with water again.

-

Drying and Solvent Removal: The organic layer would be dried over anhydrous sodium sulfate, and the carbon disulfide solvent would be removed by distillation.

-

Purification: The resulting crude 2-(2,4-dimethylbenzoyl)toluene would be purified by vacuum distillation.

Part 2: Elbs Cyclization to this compound

Materials:

-

2-(2,4-Dimethylbenzoyl)toluene (from Part 1)

Procedure:

-

Pyrolysis: The purified 2-(2,4-dimethylbenzoyl)toluene would be heated to a high temperature (typically 400-450 °C) in a sealed tube or a distillation apparatus without a catalyst.[5]

-

Water Evolution: The progress of the reaction would be monitored by the evolution of water, which is a byproduct of the cyclodehydration.[5]

-

Isolation of Crude Product: After the evolution of water ceases, the reaction mixture would be cooled, and the solid crude this compound would be collected.

Part 3: Purification of this compound

Materials:

-

Crude this compound

-

Ethanol or acetic acid (for recrystallization)

-

Picric acid (for forming a picrate adduct for purification)

Procedure:

-

Distillation: The crude product could first be subjected to distillation to remove lower-boiling impurities.

-

Recrystallization: The solid product would then be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Picrate Formation (for enhanced purification): A common technique of the era for purifying aromatic hydrocarbons was the formation of a crystalline picrate adduct. The crude this compound would be dissolved in a solvent and treated with a solution of picric acid. The resulting crystalline picrate would be isolated and then decomposed (e.g., with ammonia) to regenerate the pure hydrocarbon.

Mechanistic Insights of the Elbs Reaction

The mechanism of the Elbs reaction has been a subject of study, with the currently accepted pathway involving a heat-induced cyclization followed by a dehydration step.

Caption: Simplified mechanism of the Elbs reaction.

Historical Characterization: Identifying the Unknown

In the late 19th and early 20th centuries, the toolkit for structural elucidation was limited compared to modern standards. The characterization of a newly synthesized compound like this compound would have relied on a combination of physical and chemical methods.

Table 1: Historical vs. Modern Characterization Techniques

| Method | Historical Application (Late 19th/Early 20th Century) | Modern Application |

| Melting Point | A key physical constant for assessing purity. A sharp melting point indicated a pure compound. | Still a fundamental technique for purity assessment and identification. |

| Elemental Analysis | Combustion analysis to determine the empirical formula (the ratio of carbon and hydrogen). | Used to confirm the elemental composition of novel compounds. |

| Color and Crystalline Form | Descriptive properties used for identification. | Less critical for structural elucidation but still noted. |

| Formation of Derivatives | Creation of crystalline derivatives (e.g., picrates) with sharp melting points to aid in identification and purification. | Rarely used for primary characterization, but can be useful in specific cases. |

| Spectroscopy | In its infancy. UV-Vis spectroscopy was emerging but not widely available or understood for complex structures. | A cornerstone of modern analysis, including NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for definitive structural determination.[6][7] |

Modern Perspectives: Synthesis and Applications

While the Elbs reaction was a foundational method, modern organic synthesis offers more efficient and versatile routes to this compound and other PAHs. These include palladium-catalyzed cross-coupling reactions and other annulation strategies that provide greater control over regioselectivity and functional group tolerance.[8]

Today, substituted anthracenes are of significant interest to researchers in materials science and drug development. Their unique photophysical properties make them valuable components in organic light-emitting diodes (OLEDs), fluorescent probes, and scintillators. In the pharmaceutical realm, the anthracene scaffold is a recurring motif in various bioactive molecules, and the synthesis of specific isomers like this compound is crucial for structure-activity relationship (SAR) studies.

Conclusion

The story of this compound is intrinsically linked to the pioneering era of aromatic chemistry. While the exact moment of its discovery may be lost to the annals of history, the intellectual and experimental framework of the time provides a clear picture of its likely genesis. The Elbs reaction, a testament to the ingenuity of early organic chemists, stands as the most probable route to its first synthesis. Understanding this historical context not only enriches our appreciation for the foundations of our field but also provides valuable insights into the evolution of synthetic strategy and analytical science. The continued interest in substituted anthracenes today underscores the enduring legacy of these early explorations into the rich and complex world of polycyclic aromatic hydrocarbons.

References

- Google Patents. Preparation method of 1,3-dimethyladamantane. CN103910594A.

-

Wikipedia. Elbs reaction. Available from: [Link].

-

Chemistry LibreTexts. Elbs Reaction. (2023). Available from: [Link].

-

Pharmacareerinsider. Method of preparation of Anthracene. (2024). Available from: [Link].

-

New World Encyclopedia. Anthracene. Available from: [Link].

-

PubChem. 2,3-Dimethylanthracene. National Center for Biotechnology Information. Available from: [Link].

-

Dalton Transactions. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Royal Society of Chemistry. (2023). Available from: [Link].

-

Organic Reactions. The Elbs Reaction. Available from: [Link].

-

Slideshare. Reaction of anthracene. (2022). Available from: [Link].

-

ResearchGate. Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018). Available from: [Link].

-

RSC Publishing. Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. (2014). Available from: [Link].

-

ACS Publications. Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. (2024). Available from: [Link].

-

NERC Open Research Archive. Tracking the history of polycyclic aromatic compounds in London through a River Thames sediment core and ultrahigh resolution ma. (2024). Available from: [Link].

-

Taylor & Francis Online. Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene: Experimental and First Principle Studies. (2019). Available from: [Link].

-

PMC. Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil. (2022). Available from: [Link].

-

Wikipedia. Polycyclic aromatic hydrocarbon. Available from: [Link].

-

RSC Publishing. Discovery and bioinspired total syntheses of unprecedented sesquiterpenoid dimers unveiled bifurcating [4 + 2] cycloaddition and target differentiation of enantiomers. (2024). Available from: [Link].

-

ACS Publications. Analytical determination of aromatic hydrocarbons by adsorption. Available from: [Link].

-

ResearchGate. Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. Available from: [Link].

-

Beilstein Journals. Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. (2024). Available from: [Link].

-

Encyclopedia.pub. Polycyclic Aromatic Hydrocarbon Occurrence and Formation. (2023). Available from: [Link].

-

Technium Science. QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available from: [Link].

-

RSC Publishing. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation. (2019). Available from: [Link].

-

YouTube. Synthesis of Anthracene || 7 Methods || Dr. Bharat Baria. (2022). Available from: [Link].

-

ATSDR. ANALYTICAL METHODS. Available from: [Link].

-

PMC. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. Available from: [Link].

-

Beilstein Journals. Recent advances in the syntheses of anthracene derivatives. Available from: [Link].

Sources

- 1. Elbs reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Method of preparation of Anthracene - Pharmacareerinsider [pharmacareerinsider.com]

- 4. newworldencyclopedia.org [newworldencyclopedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Advances in pretreatment and analysis methods of aromatic hydrocarbons in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Dimethylanthracene (DMA) Fluorescent Probes for Singlet Oxygen Detection

This Application Note is structured to address the use of Dimethylanthracene (DMA) derivatives as fluorescent probes for Singlet Oxygen (

Subject: Protocol for the quantification of Singlet Oxygen (

Executive Summary & Scientific Context

Anthracene derivatives are the gold standard for the specific detection of Singlet Oxygen (

This guide details the protocol for using DMA probes to detect

Critical Isomer Distinction

-

9,10-Dimethylanthracene (Standard): High reactivity (

). Best for detecting low fluxes of -

This compound (Variant): Lower reactivity due to lack of electron-donating methyl groups at the reactive meso (9,10) carbons.[1][2][3][4][5] Useful as a negative control or for monitoring high-flux systems where 9,10-DMA would bleach instantaneously.

Physicochemical Properties & Spectra

| Property | 9,10-Dimethylanthracene (Standard) | This compound (Variant) |

| CAS Number | 781-43-1 | 610-46-8 |

| Molecular Weight | 206.29 g/mol | 206.29 g/mol |

| Reactivity Site | Carbons 9 & 10 (meso) | Carbons 9 & 10 (Anthracene core) |

| Excitation Max ( | 375 nm (Strong), 395 nm | 343 nm, 360 nm, 380 nm (Fine structure) |

| Emission Max ( | 400–440 nm (Blue) | ~390–410 nm (Blue/UV edge) |

| Solubility | EtOH, MeOH, THF, Acetone | EtOH, MeOH, Hexane, Toluene |

| Reaction Rate ( | Fast (~ | Slower (Sterically/Electronically less activated) |

Note on Spectra: 1,3-DMA exhibits fine structure in its absorption spectrum (B-band) at 343, 360, and 380 nm. Ensure your excitation source (laser/LED) overlaps with these bands if using the 1,3-isomer.

Mechanism of Action

The probe functions as a "fluorescence turn-off" sensor. The anthracene moiety is highly fluorescent.[6] Upon irradiation in the presence of a photosensitizer and oxygen,

Reaction Pathway Diagram

Caption: The Diels-Alder trapping mechanism. The formation of the endoperoxide interrupts the

Experimental Protocol

Safety: DMA is an irritant. Work under low light to avoid background photo-oxidation.

Phase 1: Reagent Preparation

-

Stock Solution (10 mM): Dissolve 2.1 mg of DMA (1,3- or 9,10-isomer) in 1 mL of HPLC-grade Ethanol or THF. Sonicate to ensure complete dissolution. Store at -20°C in the dark.

-

Working Solution (10

M): Dilute the stock 1:1000 into the experimental buffer (e.g., PBS pH 7.4) or solvent.[1][2][5][7]-

Note: DMA has low water solubility. For aqueous assays, ensure <1% organic co-solvent or use surfactant/liposomes to solubilize.

-

Phase 2: Experimental Setup (Fluorescence Quenching)

-

Blank Preparation: Prepare a cuvette containing only the DMA working solution. Measure initial fluorescence (

). -

Sample Preparation: Mix the DMA working solution with your Singlet Oxygen Generator (Photosensitizer, e.g., Rose Bengal, Methylene Blue, or biological sample).

-

Baseline Reading: Measure fluorescence spectrum (

for 9,10-DMA;

Phase 3: Irradiation & Kinetic Measurement

-

Exposure: Irradiate the sample with the specific wavelength required to activate your Photosensitizer (e.g., 532 nm for Rose Bengal). Do not use UV light that would directly excite/degrade the DMA.

-

Time-Course: Measure the fluorescence intensity at the emission peak (e.g., 430 nm) at fixed time intervals (

). -

Endpoint: Continue until fluorescence decreases by 50-70%.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Singlet Oxygen detection using DMA fluorescence quenching.

Data Analysis & Calculations

The reaction between DMA and

Equation:

Where:

- = Initial fluorescence intensity.

-

= Fluorescence intensity at time

-

= Observed rate constant (proportional to

Quantification:

To calculate the quantum yield of singlet oxygen (

Troubleshooting & Controls

| Issue | Possible Cause | Solution |

| No Fluorescence Loss | No | Check sensitizer absorbance.[7][8] If using 1,3-DMA, switch to 9,10-DMA (higher reactivity). |

| Rapid Bleaching (t<5s) | Dilute sensitizer or switch to 1,3-DMA (lower reactivity) to resolve kinetics. | |

| High Background | Autofluorescence or Direct UV excitation. | Ensure irradiation source uses a cut-off filter to block UV light (<400nm). |

| Precipitation | DMA insolubility in aqueous buffer. | Use 1% Triton X-100 or liposomes to solubilize the probe. |

References

-

Singlet Oxygen Trapping Standards

-

Spectral Properties of Methyl-Anthracenes

-

Kinetic Analysis Protocols

-

1,3-DMA Chemical Data

Sources

- 1. scribd.com [scribd.com]

- 2. 9,10-Diphenylanthracene [omlc.org]

- 3. Singlet oxygen formation in non-aqueous oxygen redox chemistry: direct spectroscopic evidence for formation pathways and reliability of chemical probe ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00088E [pubs.rsc.org]

- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Spectrum [Anthracene] | AAT Bioquest [aatbio.com]

- 7. Singlet oxygen generation by porphyrins and the kinetics of 9,10-dimethylanthracene photosensitization in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. This compound CAS#: 610-46-8 [m.chemicalbook.com]

Application Note: Strategic Utilization of 1,3-Dimethylanthracene Scaffolds in High-Efficiency OLED Host Design

Part 1: Executive Summary & Technical Rationale[1][2]

The "Symmetry-Breaking" Advantage

While 9,10-substituted anthracenes (e.g., ADN, MADN) are the industry standard for blue OLED hosts, they often suffer from polycrystalline transitions due to high molecular symmetry, leading to device failure. 1,3-Dimethylanthracene (1,3-DMA) serves as a critical asymmetric scaffold in the development of next-generation blue host materials.[1]

Unlike its isomer 9,10-dimethylanthracene (which is used primarily as a reference standard or in triplet-triplet annihilation), 1,3-DMA is rarely used as a pristine emissive layer due to its low melting point (~83°C).[1] Instead, its primary application is as a precursor for 9,10-diaryl-1,3-dimethylanthracene derivatives .[1]

Mechanism of Action:

-

Steric Disruption: The methyl groups at the 1 and 3 positions create steric hindrance that prevents the "face-to-face"

- -

Amorphous Stability: This steric bulk stabilizes the amorphous glass phase, preventing crystallization in the thin film—a primary cause of dark spots in OLEDs.[1][2]

-

Blue-Shift Preservation: The 1,3-substitution minimizes bathochromic shifts (red-shifting) caused by aggregation, maintaining deep blue color purity (

).[1][2]

Part 2: Material Properties & Precursor Characterization[1][2]

Before device integration, the 1,3-DMA scaffold must be characterized to ensure it meets the purity requirements for subsequent derivatization.[1]

| Property | This compound (Scaffold) | 9,10-Dimethylanthracene (Reference) | Relevance to OLEDs |

| CAS Number | 610-46-8 | 781-43-1 | Tracking & Sourcing |

| Melting Point | 83°C | 182-184°C | Critical: 1,3-DMA is too volatile for direct vacuum deposition; must be derivatized.[1] |

| Fluorescence | Blue (Solution) | Blue (High QY) | Core chromophore retention.[1][2] |

| Symmetry | Asymmetry improves film morphology in derivatives.[1][2] | ||

| Solubility | High (Toluene, THF) | Moderate | Excellent for solution-phase synthesis of hosts.[1][2] |

Part 3: Protocol – Synthesis of 1,3-DMA Derived Blue Hosts

Objective: Transform the volatile 1,3-DMA precursor into a thermally stable blue host (e.g., 1,3-dimethyl-9,10-di(2-naphthyl)anthracene) suitable for vacuum deposition.

Workflow Visualization

Caption: Synthetic route converting the 1,3-DMA scaffold into a thermally stable OLED host material.

Step-by-Step Methodology

1. Bromination (Activation of 9,10 positions):

-

Reagents: this compound (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF.[1]

-

Procedure: Dissolve 1,3-DMA in DMF at 0°C. Add NBS portion-wise to prevent exothermic runaway. Stir at room temperature for 4 hours.

-

Why: The 9 and 10 positions are the most reactive sites for electrophilic substitution.[1][2] The 1,3-methyls direct the bromination to the 9,10 positions while blocking the 2,4 positions sterically.

2. Suzuki-Miyaura Coupling (Arylation):

-

Reagents: 9,10-Dibromo-1,3-dimethylanthracene (1.0 eq), 2-Naphthylboronic acid (2.5 eq),

(5 mol%), -

Procedure: Reflux under Argon atmosphere for 24 hours.

-

Purification: Column chromatography (Hexane/DCM) followed by recrystallization.[1][2]

3. Sublimation (The "OLED Grade" Standard):

-

Requirement: Purity > 99.9% is non-negotiable for OLEDs to prevent trap states.[1][2]

-

Protocol: Place the recrystallized powder in a gradient sublimation tube.

Part 4: Protocol – Device Fabrication & Evaluation[1]

Objective: Fabricate a blue fluorescent OLED using the 1,3-DMA derivative as the Host and a standard dopant (e.g., perylene or BD-1).[1]

Device Architecture

Caption: Standard Blue Fluorescent OLED stack utilizing a 1,3-DMA derivative host.

Fabrication Steps (Vacuum Thermal Evaporation)

-

Substrate Preparation:

-

Vacuum Deposition:

-

Encapsulation:

Part 5: Characterization & Expected Results[1]

Thermal Stability (DSC/TGA)

The 1,3-substitution should result in a Glass Transition Temperature (

-

Target

: > 100°C (for the derivative).[1][2] -

Failure Mode: If

is too low, the film crystallizes, causing device shorting.[1]

Electroluminescence (EL)[1][2]

-

Color Coordinates: Expect CIE (x,y) around (0.14, 0.15) for deep blue.[1][2]

-

Efficiency:

-

Lifetime (

): The 1,3-methyl groups protect the anthracene core from oxidative degradation, potentially extending operational lifetime compared to unhindered anthracenes.[1]

Energy Level Alignment

The methyl groups are weak electron donors.[1][2]

-

Note: Ensure the HOMO level aligns with the HTL (NPB: -5.4 eV) to minimize the hole injection barrier.

References

-

Kim, Y. H., et al. (2004).[1][2] "Bright blue electroluminescence from an asymmetric anthracene derivative."[1][2] Applied Physics Letters, 85(16).[1][2] Link

- Establishes the foundational logic of asymmetric anthracene hosts.

-

Danel, K., et al. (2002).[1][2] "Blue-emitting anthracenes with end-capping diarylamines."[1][2] Chemistry of Materials, 14(9).[1][2] Link[1][2]

- Discusses the synthesis and thermal properties of substituted anthracenes.

-

Sigma-Aldrich. "9,10-Dimethylanthracene Product Specification." Link[1][2][3]

- Reference for the properties of the symmetric isomer for comparison.

-

PubChem. "this compound Compound Summary."[1][2] Link[1][2]

-

Source for physical property data (MP, CAS).[1]

-

-

Aydemir, M., et al. (2016).[1][2] "High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group." Organic Electronics, 30, 149-157.[1][2][4] Link[1][2][4]

- Detailed protocol for TTA and efficiency measurements in anthracene-based OLEDs.

Sources

Application Notes and Protocols for 1,3-Dimethylanthracene in Triplet-Triplet Annihilation Upconversion

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Triplet-triplet annihilation upconversion (TTA-UC) is a powerful photophysical process that converts low-energy photons into higher-energy light, operating efficiently even under non-coherent, low-intensity irradiation like sunlight. This capability has positioned TTA-UC as a key technology in areas ranging from solar energy harvesting and photocatalysis to advanced bioimaging and photodynamic therapy. Anthracene derivatives are a cornerstone of TTA-UC systems, prized for their high fluorescence quantum yields and tunable photophysical properties. This guide provides an in-depth exploration of 1,3-Dimethylanthracene as a high-efficiency annihilator (emitter) in TTA-UC systems. We will delve into the core principles of TTA-UC, the specific advantages conferred by the 1,3-substitution pattern on the anthracene core, detailed experimental protocols for achieving and measuring upconversion, and a troubleshooting guide for common experimental challenges.

Introduction: The Mechanism and Promise of TTA-Upconversion

TTA-UC is a bimolecular process that relies on the interaction between two key components: a sensitizer and an annihilator (also referred to as an emitter). The process unfolds through a sequence of energy transfer steps, converting two low-energy photons into a single higher-energy photon.[1][2]

The fundamental steps are as follows[3][4]:

-

Light Absorption: A sensitizer molecule absorbs a low-energy photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The sensitizer rapidly undergoes intersystem crossing to a long-lived excited triplet state (T₁). Efficient ISC is a critical characteristic of a good sensitizer.

-

Triplet Energy Transfer (TET): Through a Dexter-type energy transfer mechanism, the excited sensitizer transfers its triplet energy to a ground-state annihilator molecule, returning to its ground state while promoting the annihilator to its triplet state (T₁).[3]

-

Triplet-Triplet Annihilation (TTA): Two excited annihilator molecules diffuse and collide. In a spin-allowed process, they undergo annihilation, resulting in one annihilator molecule in an excited singlet state (S₁) and the other returning to the ground state (S₀).[5]

-

Upconverted Emission: The excited singlet annihilator relaxes to its ground state by emitting a high-energy photon (fluorescence). This emitted photon has a shorter wavelength (higher energy) than the photons initially absorbed by the sensitizer.

This entire process is visualized in the Jablonski diagram below.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Rationale: Preparing concentrated stock solutions allows for accurate dilution to the final desired concentrations and minimizes weighing errors.

-

Protocol:

-

Prepare a 1 mM stock solution of This compound in anhydrous toluene.

-

Prepare a 0.1 mM stock solution of PtOEP in anhydrous toluene. Store in the dark to prevent photodegradation.

-

Step 2: Sample Preparation

-

Rationale: The concentrations are chosen to ensure sufficient absorption by the sensitizer while minimizing reabsorption of the upconverted light by the annihilator. A typical annihilator concentration is significantly higher than the sensitizer concentration to maximize the probability of triplet energy transfer. [1]* Protocol:

-

In a quartz cuvette suitable for use on a Schlenk line, combine the stock solutions and additional toluene to achieve the final concentrations:

-

[this compound]: 100 µM

-

[PtOEP]: 5 µM

-

-

The final volume will depend on the cuvette size (typically 2-3 mL).

-

Step 3: Deoxygenation (Critical Step)

-

Rationale: Molecular oxygen is a triplet quencher. Its presence will severely diminish or completely eliminate the TTA-UC signal by deactivating the long-lived triplet states of both the sensitizer and the annihilator. [4]The Freeze-Pump-Thaw method is the most rigorous technique for removing dissolved oxygen. [3][6]* Protocol (Freeze-Pump-Thaw):

-

Attach the sealed cuvette to a Schlenk line.

-

Freeze: Immerse the bottom of the cuvette in liquid nitrogen until the toluene solution is completely frozen solid.

-

Pump: With the sample still frozen, open the stopcock to the high-vacuum line and evacuate the headspace for 3-5 minutes.

-

Thaw: Close the stopcock to the vacuum line. Remove the cuvette from the liquid nitrogen and allow the solution to thaw completely at room temperature. You will observe bubbles of dissolved gas escaping into the headspace.

-

Repeat this Freeze-Pump-Thaw cycle at least three times to ensure thorough deoxygenation.

-

After the final cycle, backfill the cuvette with an inert gas (Argon or Nitrogen) before closing the stopcock.

-

Step 4: Spectroscopic Measurements

-

Rationale: The quantum yield is determined by comparing the photons emitted by the sample to those emitted by a known standard under identical excitation conditions. Absorbance at the excitation wavelength is required to correct for differences in the number of photons absorbed.

-

Protocol:

-

Absorbance: Measure the UV-Vis spectrum of the degassed TTA-UC sample. Record the absorbance (A_UC_) at the chosen excitation wavelength (e.g., 532 nm for PtOEP). The absorbance should ideally be kept below 0.1 to minimize inner filter effects.

-

Upconverted Emission:

-

Place the cuvette in the fluorometer.

-

Set the excitation wavelength to match the absorption peak of the sensitizer (e.g., 532 nm).

-

Set the emission scan range to capture the fluorescence of this compound (e.g., 380 nm to 500 nm).

-

Record the upconverted emission spectrum.

-

-

Reference Standard Emission:

-

Without changing any fluorometer settings (e.g., excitation/emission slit widths, detector voltage), replace the sample cuvette with a cuvette containing the Rhodamine 6G standard.

-

Measure the absorbance of the standard (A_ref_) at the same excitation wavelength.

-

Record its emission spectrum.

-

-

Step 5: Quantum Yield Calculation

-

Rationale: This relative method normalizes the emission of the unknown sample against a well-characterized standard.

-

Equation: The upconversion quantum yield (Φ_UC_) is calculated using the following formula:

Φ_UC_ = Φ_ref_ * (I_UC_ / I_ref_) * (A_ref_ / A_UC_) * (n_UC_² / n_ref_²)

Where:

-

Φ_ref_ is the fluorescence quantum yield of the reference (0.95 for Rhodamine 6G in ethanol).

-

I_UC_ and I_ref_ are the integrated emission intensities of the upconversion sample and the reference, respectively.

-

A_UC_ and A_ref_ are the absorbances at the excitation wavelength.

-

n_UC_ and n_ref_ are the refractive indices of the solvents (Toluene ≈ 1.496, Ethanol ≈ 1.361).

-

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No/Very Weak Upconversion Signal | Oxygen Contamination: Incomplete deoxygenation is the most common cause. | - Ensure the cuvette seal is airtight. - Perform at least three, preferably five, Freeze-Pump-Thaw cycles. [2] - Alternatively, for less rigorous applications, bubble with high-purity inert gas for at least 15-20 minutes. [1] |

| Incorrect Energy Levels: The sensitizer's triplet energy (E_T_) is lower than the annihilator's E_T_. | Select a sensitizer with an E_T_ that is at least 0.2 eV higher than that of the annihilator to ensure efficient triplet energy transfer. | |

| Low Quantum Yield (Φ_UC_) | Concentration Quenching/Excimer Formation: Annihilator concentration is too high, leading to self-quenching or formation of non-emissive aggregates. | - Systematically decrease the annihilator concentration (e.g., from 1 mM down to 10 µM) and re-measure Φ_UC_ to find the optimal concentration. |

| Reabsorption: The annihilator's absorption spectrum overlaps with its emission spectrum, causing emitted photons to be reabsorbed. [7] | - Lower the annihilator concentration. - Use a cuvette with a shorter path length for emission collection (e.g., a 4-sided polished cuvette with detection at 90 degrees). - Apply a mathematical correction if the spectral overlap is known. [7] | |

| Signal Instability or Decay Over Time | Photodegradation: Either the sensitizer or annihilator is degrading under illumination. | - Reduce the excitation laser/light source intensity. - Check the chemical stability of the compounds in the chosen solvent. - Ensure the sample is kept in the dark when not being measured. |

| Distorted Emission Spectrum | Inner Filter Effects: The sample is too concentrated, leading to non-uniform excitation and emission through the cuvette. | - Dilute the sample to ensure the absorbance at the excitation wavelength is < 0.1. |

| Scattered Excitation Light: The emission monochromator is detecting scattered light from the excitation source. | - Use appropriate long-pass or band-pass filters in the emission path. - Ensure the emission scan starts at a wavelength sufficiently far from the excitation wavelength. |

Conclusion

This compound stands out as a highly promising annihilator for TTA-UC applications. Its favorable electronic structure, inferred from both theoretical calculations and the performance of analogous compounds, points to a high intrinsic fluorescence quantum yield and a triplet energy level well-suited for pairing with common porphyrin-based sensitizers. By following rigorous experimental protocols, particularly concerning the complete removal of molecular oxygen, researchers can harness the capabilities of this compound to develop efficient upconversion systems for a wide array of applications, from enhancing the efficiency of solar cells to creating novel probes for sensitive biological imaging.

References

-

Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet−Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. Journal of the American Chemical Society, 143(15), 5893–5904. Available at: [Link]

-

Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet–Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. PubMed Central. Available at: [Link]

-

Olesund, A., Gray, V., Mårtensson, J., & Albinsson, B. (2021). Diphenylanthracene Dimers for Triplet-Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and the Importance of Molecular Geometry. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Triplet-triplet annihilation. In Wikipedia. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 610-46-8). Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Li, Z., et al. (2024). Measurement methods for triplet-triplet annihilation photon upconversion. Optics Continuum, 3(11), 2081. Available at: [Link]

-

de Silva, A. P., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2623–2650. Available at: [Link]

-

Schulze, M., Fält, P., & Albinsson, B. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(40), 10565-10573. Available at: [Link]

-

Turro, N. J., et al. (n.d.). Photon upconversion via triplet–triplet annihilation. Presentation. Available at: [Link]

-

Gray, V., et al. (2021). Intramolecular Triplet–Triplet Annihilation Photon Upconversion in Diffusionally Restricted Anthracene Polymer. The Journal of Physical Chemistry B, 125(23), 6340–6348. Available at: [Link]

-

University of Rochester. (n.d.). How To: Degas Solvents. Department of Chemistry. Retrieved from [Link]

-

Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

-

Glaser, F., et al. (2023). Improving Triplet–Triplet Annihilation Upconversion Output by a Triplet Mediator Approach: Mechanistic Insights on Homo and Hetero-Annihilation in Three-Component Systems. Journal of the American Chemical Society. Available at: [Link]

-

Rowe, J. M., et al. (2018). Sensitized photon upconversion in anthracene-based zirconium metal organic frameworks. Chemical Communications, 54(71), 9897-9900. Available at: [Link]

-

MDPI. (2021). Photophysical Properties of Anthracene Derivatives. Molecules, 26(16), 4992. Available at: [Link]

-

Hsieh, K.-H., et al. (2024). Enhancing Triplet–Triplet Annihilation Upconversion Performance Through Anthracene–Carbazole Interactions for Organic Optoelectronic Applications. Advanced Photonics Research. Available at: [Link]

-

RSC Publishing. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]

-

St. Louis, C., et al. (2022). Triplet-Triplet Annihilation Upconversion Based Oxygen Sensor to Overcome the Limitation of Autofluorescence. PMC. Available at: [Link]

-

Olesund, A., et al. (2021). Diphenylanthracene Dimers for Triplet−Triplet Annihilation Photon Upconversion: Mechanistic Insights for Intramolecular Pathways and -. Diva-portal.org. Available at: [Link]

Sources

- 1. OPG [opg.optica.org]

- 2. Applications and Prospects for Triplet-Triplet Annihilation Photon Upconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How To [chem.rochester.edu]

- 4. Triplet-Triplet Annihilation Upconversion Based Oxygen Sensor to Overcome the Limitation of Autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Photophysical Characterization of 1,3-Dimethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Photophysical Landscape of 1,3-Dimethylanthracene

Anthracene and its derivatives are a cornerstone of photophysical and photochemical research, prized for their well-defined electronic structure and responsive fluorescent properties.[1] These polycyclic aromatic hydrocarbons (PAHs) serve as foundational scaffolds for a diverse array of applications, including organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers in photodynamic therapy (PDT).[2] The strategic placement of substituents on the anthracene core allows for the fine-tuning of its photophysical characteristics, such as absorption and emission wavelengths, fluorescence quantum yield, and intersystem crossing efficiency.[2]